molecular formula C18H18O5 B2576295 Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate CAS No. 1987262-35-0

Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate

Cat. No.: B2576295
CAS No.: 1987262-35-0
M. Wt: 314.337
InChI Key: SFZWYPOAAPIUAS-UHFFFAOYSA-N
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Description

Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C17H16O5 It is a benzoate ester derivative, characterized by the presence of an ethoxy group and a formylphenoxy group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate typically involves the esterification of 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[(2-ethoxy-4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-ethoxy-4-hydroxyphenoxy)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The exact pathways involved can vary based on the specific application and target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-formylphenoxy)benzoate
  • Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
  • Methyl 2-[(4-formylphenoxy)methyl]benzoate

Uniqueness

Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate is unique due to the presence of both an ethoxy group and a formylphenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these functional groups are advantageous.

Properties

IUPAC Name

methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-3-22-17-10-14(11-19)6-9-16(17)23-12-13-4-7-15(8-5-13)18(20)21-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWYPOAAPIUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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